N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-4-6-16(7-5-14)18-12-24-17(13-26-20(24)23-18)9-19(25)22-11-15-3-2-8-21-10-15/h2-8,10,12-13H,9,11H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWDCPJNUFNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[2,1-b]thiazole Core
Cyclization of Ethyl 2-(2-Aminothiazol-4-yl)acetate
The imidazo[2,1-b]thiazole scaffold is constructed via a cyclocondensation reaction between ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) and 2-bromo-4'-methylacetophenone (20 mmol) in refluxing acetone (50 mL) for 8 hours. The reaction mechanism proceeds through nucleophilic displacement of bromide by the thiazole amine, followed by intramolecular cyclization. After concentration, basification with 15% NH$$4$$OH (pH 8–9) precipitates the intermediate, which is extracted into CH$$2$$Cl$$_2$$ and washed.
Critical Parameters :
Hydrolysis to 2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using a 1.5 M NaOH solution in ethanol-water (1:1 v/v) under reflux for 30 minutes. Acidification with 2 M HCl (pH 3–4) precipitates the product as a white solid.
Spectroscopic Data :
Amidation to Form N-(Pyridin-3-ylmethyl)acetamide
Carboxylic Acid Activation
The acetic acid derivative is activated either via acid chloride formation or coupling reagents:
Acid Chloride Route
Treatment with thionyl chloride (1.2 eq) in anhydrous THF at 0°C for 2 hours generates the acid chloride, which is reacted with pyridin-3-ylmethylamine (1.5 eq) in the presence of pyridine.
Coupling Reagent Route
A mixture of 2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (1 eq), pyridin-3-ylmethylamine (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF is stirred at 25°C for 12 hours.
Comparative Efficiency :
| Method | Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | Thionyl Chloride | THF | Pyridine | 70 |
| Amide Coupling | HATU | DMF | DIPEA | 85 |
The HATU/DIPEA system outperforms traditional acid chloride methods due to milder conditions and reduced epimerization risks.
Purification and Characterization
Chromatographic Purification
Crude product is purified via preparative HPLC (C18 column, 5–95% acetonitrile/water gradient) to isolate the acetamide at >98% purity.
Spectroscopic Validation
- $$^1$$H-NMR (DMSO-$$d6$$) : δ 8.70 (s, 1H, imidazole H), 8.50 (d, $$J = 4.4$$ Hz, 1H, pyridine H), 8.42 (s, 1H, NH), 7.88–7.20 (m, 8H, Ar-H and thiazole H), 4.42 (d, $$J = 5.6$$ Hz, 2H, CH$$2$$), 2.36 (s, 3H, CH$$_3$$).
- Melting Point : 228–230°C (uncorrected).
- HRMS (ESI+) : m/z calculated for C$${20}$$H$${17}$$N$$_4$$OS [M+H]$$^+$$: 385.1125, found: 385.1128.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Imidazo[2,1-b]thiazole Core : Essential for maintaining planar geometry and π-π stacking with biological targets (e.g., VEGFR2) .
- Phenyl Substituents : Electron-withdrawing groups (Cl, Br) enhance cytotoxicity but may reduce metabolic stability. The p-tolyl group’s methyl substituent could balance lipophilicity and bioavailability .
- Pyridine Modifications : Bulky, nitrogen-rich groups (e.g., piperazinyl) improve kinase inhibition by accessing hydrophobic pockets in enzyme active sites .
Biological Activity
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This compound features a pyridine ring, an imidazo[2,1-b]thiazole core, and a p-tolyl group, which contribute to its diverse pharmacological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:
- Formation of the Imidazo[2,1-b]thiazole Core : Achieved by reacting a thiazole derivative with an appropriate imidazole precursor.
- Introduction of the p-Tolyl Group : Substitution on the imidazo[2,1-b]thiazole core using electrophilic aromatic substitution.
- Attachment of the Pyridin-3-ylmethyl Group : Alkylation of the imidazo[2,1-b]thiazole core with a pyridin-3-ylmethyl halide under basic conditions.
These steps highlight the compound's synthetic complexity and provide insight into its chemical behavior .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with imidazo[2,1-b]thiazole scaffolds possess anticancer properties. For instance, certain derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves interaction with specific molecular targets such as enzymes or receptors critical for tumor growth.
2. Acetylcholinesterase Inhibition
In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. One study reported up to 69.92% inhibition of AChE activity by related compounds . This suggests potential therapeutic applications in treating cognitive disorders.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant activity against various bacterial strains. For example, compounds have shown minimum inhibitory concentrations (MIC) in the range of 1.95–15.62 μg/mL against Gram-positive bacteria .
The biological effects of this compound can be attributed to its ability to bind to specific enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects such as reduced cell proliferation or enhanced apoptosis in cancer cells .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(pyridin-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide | Structure | Moderate AChE inhibition |
| N-(pyridin-4-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide | Structure | Anticancer properties |
| N-(pyridin-3-ylmethyl)-2-(6-(m-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide | Structure | Antimicrobial activity |
This table illustrates the diverse biological activities associated with similar compounds and highlights the unique pharmacological profile of this compound.
Q & A
Q. Critical Parameters :
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₉N₃OS requires exact mass 357.1254) .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. Example NMR Data for Analogous Compounds :
| Compound | ¹H NMR (δ, ppm) | Key Signals |
|---|---|---|
| Similar Imidazothiazole () | 8.45 (s, 1H, imidazole-H) | Confirms core structure |
| Pyridin-3-ylmethyl Acetamide () | 4.55 (d, 2H, CH₂N) | Validates linker regiochemistry |
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR studies focus on modifying:
- Imidazo[2,1-b]thiazole Core : Electron-withdrawing groups (e.g., -F, -Cl) at the 6-position enhance kinase inhibition .
- Acetamide Side Chain : Bulky aryl groups (e.g., diphenyl) improve membrane permeability but may reduce solubility .
- Pyridin-3-ylmethyl Group : Substitution with pyridin-4-yl decreases target affinity due to altered hydrogen bonding .
Q. Biological Activity Trends in Analogs :
| Modification | Target (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 6-p-Tolyl (Parent) | EGFR: 12 nM | 8.2 |
| 6-(4-Fluorophenyl) | EGFR: 8 nM | 5.1 |
| N-Benzyl (vs. Pyridinyl) | EGFR: >1000 nM | 22.4 |
Advanced: What computational approaches predict binding modes and off-target risks?
- Molecular Docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets (e.g., EGFR T790M mutation). Key residues: Met793, Lys745 .
- Density Functional Theory (DFT) : Calculates charge distribution to explain reactivity of the acetamide carbonyl group .
- ADMET Prediction (SwissADME) : Forecasts logP (2.8) and CYP450 inhibition risks, guiding lead optimization .
Q. Docking Score Comparison :
| Compound | Docking Score (kcal/mol) |
|---|---|
| Parent Compound | -9.2 |
| 6-(4-Cl-Phenyl) Analog | -10.1 |
| Pyridin-4-ylmethyl Derivative | -7.8 |
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., Eurofins Kinase Profile).
- Validate hits in orthogonal assays (e.g., SPR for binding affinity).
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Degradation Products Identified via LC-MS :
| Storage Condition | Major Degradant (% after 6 months) |
|---|---|
| 4°C (DMSO) | None detected |
| Room Temperature | Oxidized acetamide (12%) |
Advanced: What strategies improve aqueous solubility without compromising activity?
Q. Impact of Formulation on Bioavailability :
| Formulation | Solubility (µg/mL) | AUC (0–24h, mg·h/L) |
|---|---|---|
| Free Compound | 8.2 | 12.5 |
| β-cyclodextrin Complex | 50.1 | 45.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
